molecular formula C18H12BrFN2O2S B2720835 N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide CAS No. 391222-91-6

N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide

Cat. No.: B2720835
CAS No.: 391222-91-6
M. Wt: 419.27
InChI Key: BWEOLLBOLNNZTA-UHFFFAOYSA-N
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Description

N-(5-Acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide is a high-purity, research-grade small molecule belonging to the class of N-(thiazol-2-yl)-benzamide analogs. This compound features a thiazole core substituted with an acetyl group and a phenyl ring, which is further functionalized with a 4-bromo-2-fluorobenzamide group. This specific structure is of significant interest in medicinal chemistry and pharmacology research. Compounds within this structural class have been identified as potent and selective negative allosteric modators (NAMs) of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily . ZAC is a pentameric ligand-gated ion channel activated by zinc, copper, and protons, and it is believed to play a role in sensing fluctuations of these endogenous substances. Research into its physiological function has been hampered by a lack of selective pharmacological tools . This benzamide analog represents a valuable tool compound for such explorations. Its mechanism of action is characterized by largely non-competitive antagonism of Zn²⁺-induced ZAC signaling, and evidence suggests it acts as a state-dependent channel blocker that targets the transmembrane and/or intracellular domains of the receptor . In vitro electrophysiology studies on closely related analogs have demonstrated IC₅₀ values in the low micromolar range (1-3 µM) and a high degree of selectivity, showing no significant agonist or antagonist activity at other related receptors like 5-HT₃A, α3β4 nicotinic acetylcholine, α1β2γ2s GABAA, or α1 glycine receptors . This makes it a superior and more selective alternative to previously used, promiscuous ZAC inhibitors like tubocurarine. Thiazole-based compounds are also extensively investigated in patent literature for a range of inflammation and immune-related uses . This product is intended for research purposes only, including but not limited to ion channel screening, receptor pharmacology studies, and the development of cellular assays for ZAC function. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-bromo-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O2S/c1-10(23)16-15(11-5-3-2-4-6-11)21-18(25-16)22-17(24)13-8-7-12(19)9-14(13)20/h2-9H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEOLLBOLNNZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2)Br)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be achieved through the cyclization of appropriate thioamides and α-haloketones. The acetylation of the thiazole ring is then carried out using acetic anhydride in the presence of a base such as pyridine.

The next step involves the introduction of the 4-bromo-2-fluorobenzamide moiety. This can be achieved through a nucleophilic substitution reaction where the thiazole derivative reacts with 4-bromo-2-fluorobenzoyl chloride in the presence of a base like triethylamine. The reaction is typically conducted in an inert solvent such as dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.

    Substitution: The bromine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Thiazole Modifications: The target compound’s 5-acetyl group introduces steric bulk compared to smaller substituents like chloro () or morpholinomethyl (). The 4-phenyl group is conserved in analogues from and , suggesting its role in π-π stacking or hydrophobic interactions.
  • Benzamide Variations : Bromo and fluoro substituents in the target compound enhance lipophilicity and electron withdrawal relative to hydroxy () or nitro groups (). The 2-fluoro position may reduce metabolic degradation compared to unsubstituted benzamides.

Crystallographic and Intermolecular Interactions

  • Hydrogen Bonding : highlights intermolecular N–H⋯N and C–H⋯F/O interactions stabilizing crystal packing. The target compound’s acetyl group may introduce additional C–H⋯O interactions, influencing solid-state properties .

Biological Activity

N-(5-acetyl-4-phenylthiazol-2-yl)-4-bromo-2-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological significance, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 5-acetyl-4-phenylthiazole in the presence of a base such as triethylamine. The resulting compound features a thiazole ring, which is known for its diverse pharmacological properties.

Chemical Structure:

  • Molecular Formula: C14H11BrFNO
  • Molecular Weight: 316.15 g/mol
  • CAS Number: 80058-84-0

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. The thiazole ring is believed to play a crucial role in inhibiting bacterial growth by disrupting lipid biosynthesis pathways in bacteria. For instance, derivatives similar to this compound have shown promising results against both Gram-positive and Gram-negative bacteria, as well as fungi .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
d1E. coli18
d2S. aureus20
d3C. albicans15

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines. Notably, compounds with similar structural characteristics have demonstrated significant cytotoxic effects against MCF7 (a breast cancer cell line) through mechanisms involving apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Against MCF7 Cell Line

CompoundIC50 (µM)Mechanism of Action
d610Apoptosis induction
d78Cell cycle arrest

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Disruption of Membrane Integrity: The presence of bromine and fluorine substituents enhances lipophilicity, allowing the compound to integrate into microbial membranes, leading to increased permeability and eventual cell death.
  • Interference with DNA Replication: Similar compounds have shown the ability to intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies

A notable case study involved the evaluation of a thiazole derivative's effect on MCF7 cells, where it was found that treatment led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays. Furthermore, molecular docking studies suggest that these compounds bind effectively to target proteins involved in cancer progression .

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